![molecular formula C9H14N2O B13010184 Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13010184.png)
Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is a nitrogen-containing heterocyclic compound. This compound features a unique spiro structure, where a cyclopropane ring is fused to a pyrrolo[1,2-a]pyrazine ring system. The presence of both pyrrole and pyrazine rings in the structure makes it an interesting scaffold for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one typically involves cyclization reactions. One common method is the cyclization of a suitable precursor containing the necessary functional groups to form the spiro structure. For instance, the reaction of a cyclopropane derivative with a pyrrolo[1,2-a]pyrazine precursor under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar cyclization reactions on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential to achieve high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrrole or pyrazine rings.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Wirkmechanismus
The mechanism of action of Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique spirocyclic structure. The compound’s ability to form stable interactions with these targets makes it a valuable tool in studying biological pathways and developing new drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrahydro-10H-spiro[pyrazolo[4,3-f]quinoline-8,5’-pyrimidine]
- Tetrahydro-8H-pyrazolo[4,3-f]pyrimido[4,5-b]quinoline
- 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one
Uniqueness
Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is unique due to its specific spirocyclic structure, which combines a cyclopropane ring with a pyrrolo[1,2-a]pyrazine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
spiro[1,2,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-6,1'-cyclopropane]-3-one |
InChI |
InChI=1S/C9H14N2O/c12-8-6-11-7(5-10-8)1-2-9(11)3-4-9/h7H,1-6H2,(H,10,12) |
InChI-Schlüssel |
XFZRNULYUJCQOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2)N3C1CNC(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


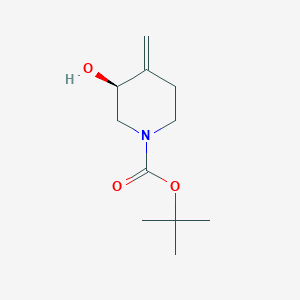
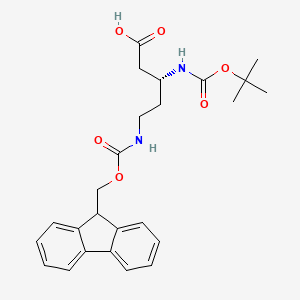
![Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13010120.png)
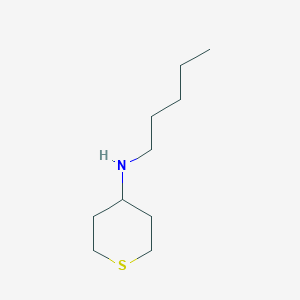
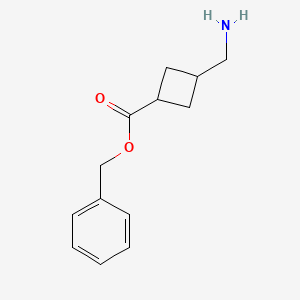
![2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid](/img/structure/B13010132.png)
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13010136.png)

![tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13010147.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13010149.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile](/img/structure/B13010156.png)
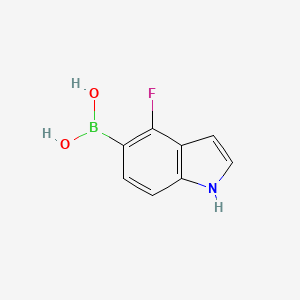
![6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13010164.png)
![6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B13010180.png)
